molecular formula C25H28N8O5 B11680038 2,4-di(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine

2,4-di(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-1,3,5-triazine

Cat. No.: B11680038
M. Wt: 520.5 g/mol
InChI Key: CBSGAXFHNBQDOM-YZSQISJMSA-N
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Description

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine rings, a nitrophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Morpholine Rings: Morpholine rings are introduced via nucleophilic substitution reactions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution.

    Formation of the Hydrazinylidene Moiety: This step involves the condensation of hydrazine derivatives with the triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The morpholine rings and hydrazinylidene moiety can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted triazine derivatives.

Scientific Research Applications

2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group and hydrazinylidene moiety are key functional groups that contribute to its biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE: Lacks the hydrazinylidene and nitrophenyl groups.

    6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE: Lacks the morpholine rings.

Uniqueness

The presence of both morpholine rings and the hydrazinylidene moiety, along with the nitrophenyl group, makes 2,4-BIS(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE unique

Properties

Molecular Formula

C25H28N8O5

Molecular Weight

520.5 g/mol

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-1,3,5-triazin-2-amine

InChI

InChI=1S/C25H28N8O5/c34-33(35)21-6-4-19(5-7-21)18-38-22-3-1-2-20(16-22)17-26-30-23-27-24(31-8-12-36-13-9-31)29-25(28-23)32-10-14-37-15-11-32/h1-7,16-17H,8-15,18H2,(H,27,28,29,30)/b26-17+

InChI Key

CBSGAXFHNBQDOM-YZSQISJMSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

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